molecular formula C9H12O4 B13690827 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid

4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid

Cat. No.: B13690827
M. Wt: 184.19 g/mol
InChI Key: UCGWTQLSUYZQJE-UHFFFAOYSA-N
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Description

4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is an organic compound characterized by the presence of a tetrahydropyranyl group attached to a butynoic acid backbone. This compound is notable for its unique structure, which combines the stability of the tetrahydropyranyl group with the reactivity of the butynoic acid moiety. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid typically involves the protection of alcohols using tetrahydropyranyl groups. One common method is the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms tetrahydropyranyl ethers, which can then be further modified to introduce the butynoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and neutral reagent-mediated reactions can also be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butynoic acid moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkenes, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group stabilizes the alcohol, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tetrahydropyranyl group can be removed under acidic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Uniqueness: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is unique due to its combination of a tetrahydropyranyl group with a butynoic acid moiety, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

4-(oxan-2-yloxy)but-2-ynoic acid

InChI

InChI=1S/C9H12O4/c10-8(11)4-3-7-13-9-5-1-2-6-12-9/h9H,1-2,5-7H2,(H,10,11)

InChI Key

UCGWTQLSUYZQJE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CC(=O)O

Origin of Product

United States

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